molecular formula C8H11IN2O2 B2578441 methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate CAS No. 2226182-98-3

methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate

Cat. No.: B2578441
CAS No.: 2226182-98-3
M. Wt: 294.092
InChI Key: ONKQDNBSARRDBK-UHFFFAOYSA-N
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Description

Methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate is a pyrazole derivative featuring a propyl group at the 1-position, an iodine atom at the 5-position, and a methyl ester at the 3-position. Its molecular formula is C₈H₁₁IN₂O₂, with a molecular weight of 294.09 g/mol.

Properties

IUPAC Name

methyl 5-iodo-1-propylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-4-11-7(9)5-6(10-11)8(12)13-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKQDNBSARRDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-propylhydrazine with 3-iodoacrylate in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Substitution Reactions

The iodine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions due to its electrophilic nature.

Key Examples:

  • Amination : Reaction with primary amines (e.g., benzylamine) in the presence of CuI and 1,10-phenanthroline at 100°C yields 5-amino derivatives .

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids (e.g., phenylboronic acid) in DMF at 80°C produces biaryl pyrazole derivatives .

Reaction TypeReagents/ConditionsProductYieldReference
AminationBenzylamine, CuI, 100°C5-(Benzylamino)-1-propyl-1H-pyrazole-3-carboxylate72%
Suzuki CouplingPhenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C5-Phenyl-1-propyl-1H-pyrazole-3-carboxylate85%

Coupling Reactions

The iodine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Sonogashira Coupling:

Reaction with terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂ and CuI in THF/triethylamine produces alkynylated pyrazoles .

AlkyneConditionsProductYieldReference
PhenylacetylenePdCl₂(PPh₃)₂, CuI, THF, 40°C5-(Phenylethynyl)-1-propyl-1H-pyrazole-3-carboxylate78%

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed under acidic or basic conditions to yield carboxylic acids, which can be further modified.

Hydrolysis:

  • Basic Hydrolysis : Treatment with NaOH in MeOH/H₂O (1:1) at 60°C yields 5-iodo-1-propyl-1H-pyrazole-3-carboxylic acid .

  • Acidic Hydrolysis : HCl (6M) in dioxane at 80°C provides the same product with 89% efficiency .

ConditionReagentsProductYieldReference
Basic HydrolysisNaOH, MeOH/H₂O, 60°C5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid92%
Acidic HydrolysisHCl (6M), dioxane, 80°C5-Iodo-1-propyl-1H-pyrazole-3-carboxylic acid89%

Oxidation and Reduction

The pyrazole ring and substituents undergo redox transformations:

  • Oxidation : Treatment with KMnO₄ in acetic acid converts the propyl group to a carboxylic acid.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the iodine atom to hydrogen, yielding unsubstituted pyrazole derivatives .

ReactionConditionsProductYieldReference
OxidationKMnO₄, AcOH, 70°C5-Iodo-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylate65%
ReductionH₂ (1 atm), Pd/C, EtOH, 25°C1-Propyl-1H-pyrazole-3-carboxylate94%

Regioselective Functionalization

The pyrazole ring’s tautomerism (1H/2H) influences regioselectivity in reactions. For example, alkylation at the N1 position is favored due to steric and electronic effects from the propyl group .

Case Study:

Reaction with methyl iodide in DMF/K₂CO₃ selectively alkylates the N1 position, confirmed by SC-XRD and NMR .

ReagentConditionsProductRegioselectivityReference
Methyl iodideK₂CO₃, DMF, 60°CMethyl 5-iodo-1-propyl-2-methyl-1H-pyrazole-3-carboxylate>95% N1-alkylation

Mechanistic Insights

  • NAS Reactions : The iodine atom’s leaving-group ability is enhanced by electron-withdrawing effects from the ester group .

  • Coupling Reactions : Palladium catalysts facilitate oxidative addition at the C–I bond, followed by transmetalation and reductive elimination .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
Methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of novel pharmaceutical agents. Its structure allows for modifications that can enhance biological activity against various diseases. For instance, derivatives of pyrazole compounds have shown promise as inhibitors of protein kinases, which are critical targets in cancer therapy .

Antimicrobial and Antioxidant Activities
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. In studies, several synthesized pyrazole derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Additionally, these compounds have shown antioxidant potential, which is essential for combating oxidative stress-related diseases .

Material Science

Organic Electronics
In material science, this compound is explored for its potential use in organic electronics. The compound can be utilized in the fabrication of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for developing efficient charge transport materials .

Chemical Synthesis

Versatile Intermediate
This compound acts as a versatile intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in multiple chemical reactions, leading to the formation of complex molecular architectures that are valuable in drug discovery and development .

Data Table: Applications Overview

Application Area Description Example Uses
Medicinal ChemistryBuilding block for pharmaceutical compoundsProtein kinase inhibitors
Antimicrobial ActivityExhibits antibacterial properties against pathogensTreatments for bacterial infections
Antioxidant ActivityPotential to reduce oxidative stressTherapeutics for oxidative stress-related diseases
Material ScienceUsed in organic electronics and semiconductorsOrganic LEDs and charge transport materials
Chemical SynthesisIntermediate for synthesizing heterocyclic compoundsDrug discovery and development

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that certain derivatives exhibited significant inhibition against multiple bacterial strains, highlighting their potential as therapeutic agents .
  • Synthesis of Novel Pyrazoles
    Researchers synthesized a series of pyrazole derivatives using this compound as a precursor. The synthesized compounds were characterized using spectroscopic methods and evaluated for their biological activities, demonstrating promising results in terms of both antimicrobial and antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate can be contextualized against related pyrazole derivatives. Below is a comparative analysis based on substituents, molecular properties, and commercial data from :

Table 1: Comparative Analysis of Pyrazole Derivatives

Compound Name CAS RN Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
This compound Not provided C₈H₁₁IN₂O₂ 294.09 1-propyl, 5-iodo Ester High lipophilicity (inferred)
Methyl 1H-pyrazole-3-carboxylate 15366-34-4 C₅H₆N₂O₂ 126.11 None at 1-/5-positions Ester >95% purity (GC)
1-Methyl-1H-pyrazole-3-carboxylic acid 25016-20-0 C₅H₆N₂O₂ 126.11 1-methyl Carboxylic acid mp 150–152°C
1-Methyl-1H-pyrazole-4-carbaldehyde 25016-11-9 C₅H₆N₂O 110.11 1-methyl, 4-formyl Aldehyde >98% purity (HPLC)

Key Observations

The iodine atom at position 5 introduces steric hindrance and polarizability, which may alter reactivity (e.g., susceptibility to nucleophilic substitution) and spectroscopic properties (e.g., UV absorption).

Functional Group Variations :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound is less polar than the carboxylic acid analog (1-methyl-1H-pyrazole-3-carboxylic acid), suggesting better solubility in organic solvents. The acid form (mp 150–152°C) is solid at room temperature, whereas the ester is likely liquid or low-melting.
  • Aldehyde vs. Ester : The aldehyde group in 1-methyl-1H-pyrazole-4-carbaldehyde confers higher reactivity (e.g., participation in condensation reactions) compared to the ester group in the target compound.

Research Implications and Limitations

While structural comparisons highlight functional and substituent-driven differences, direct experimental data on the target compound’s physicochemical properties (e.g., solubility, stability) or biological activity are absent in the provided evidence. Further studies could explore:

  • Synthetic Applications : Leveraging the iodine substituent for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Biological Screening : Assessing toxicity or pharmacological activity relative to simpler pyrazole esters.

Biological Activity

Methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate is part of the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their wide range of biological activities, including:

  • Antitumor
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic
  • Neuroprotective properties .

The structural diversity of pyrazoles allows for modifications that can enhance their biological efficacy. This compound, specifically, has shown promise in various pharmacological assays.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A375 (melanoma) with IC50 values comparable to established chemotherapeutics. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and caspase activity assays.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Utilizing the Human Red Blood Cell (HRBC) membrane stabilization method, it demonstrated a dose-dependent inhibition of hemolysis, suggesting a protective effect against inflammatory mediators. In vivo studies in animal models indicated a reduction in edema and pro-inflammatory cytokines (TNF-α, IL-6) following treatment with this compound .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound acts as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
  • Modulation of Signaling Pathways : It may interfere with NF-kB signaling pathways, leading to decreased expression of pro-inflammatory genes.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Studies

Several case studies have highlighted the efficacy of this compound:

Case Study 1: Anticancer Efficacy

A study involving xenograft models showed that administration of this pyrazole derivative significantly reduced tumor size compared to control groups. Histopathological analyses revealed increased apoptosis and reduced angiogenesis within treated tumors.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by carrageenan, this compound treatment resulted in a marked decrease in paw edema and inflammatory cell infiltration compared to untreated controls.

Comparative Biological Activity Table

Activity TypeMethyl 5-Iodo-PyrazoleReference
Antitumor ActivityIC50 ~0.08 µM
Anti-inflammatorySignificant reduction in edema
AntimicrobialModerate activity against Gram-positive bacteria

Q & A

Q. What are the recommended synthetic routes for methyl 5-iodo-1-propyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The synthesis typically involves three key steps:

Core Pyrazole Formation: Condensation of hydrazine derivatives with β-ketoesters (e.g., via the Knorr pyrazole synthesis) to form the pyrazole backbone.

Iodination: Electrophilic substitution at the 5-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions (0–5°C, inert atmosphere) .

Propyl Group Introduction: Alkylation of the 1-position using propyl bromide/K₂CO₃ in DMF at 60°C .

Esterification: Methyl ester formation via reaction with methyl chloride or diazomethane .

Table 1: Example Reaction Conditions for Iodination

ReagentSolventTemperatureYield (%)Reference
NISDCM0°C75–80
IClAcOHRT65–70

Note: Purification via column chromatography (hexane/EtOAc) is recommended.

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